![molecular formula C13H17NO4 B14480531 N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine CAS No. 65514-23-0](/img/structure/B14480531.png)
N-[(5-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-3-methoxybenzylidene)valine is a Schiff base compound derived from the condensation of 2-hydroxy-3-methoxybenzaldehyde and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-methoxybenzylidene)valine typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and valine. The reaction is usually carried out in an ethanol solution with a catalytic amount of acid, such as hydrochloric acid, to facilitate the condensation process. The reaction mixture is stirred at room temperature for several hours until the product precipitates out. The precipitate is then filtered, washed with cold ethanol, and dried under vacuum to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for N-(2-Hydroxy-3-methoxybenzylidene)valine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-3-methoxybenzylidene)valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzylidene moiety.
Reduction: Reduced forms of the Schiff base, potentially leading to amine derivatives.
Substitution: Substituted benzylidene derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-3-methoxybenzylidene)valine involves its ability to form stable complexes with metal ions through coordination with the nitrogen and oxygen atoms in the Schiff base structure. These metal complexes can exhibit various catalytic and biological activities. The molecular targets and pathways involved depend on the specific metal ion and the context of the application. For example, in enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxy-3-methoxybenzylidene)benzohydrazide: Another Schiff base with similar structural features and applications.
N-(2-Hydroxy-3-methoxybenzylidene)pyrazine-2-carbohydrazide: Known for its coordination chemistry and potential biological activities.
Uniqueness
N-(2-Hydroxy-3-methoxybenzylidene)valine is unique due to its specific combination of the benzylidene moiety with the amino acid valine. This unique structure allows it to form specific metal complexes and exhibit distinct biological activities compared to other Schiff bases.
Properties
CAS No. |
65514-23-0 |
|---|---|
Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(2S)-2-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-8(2)11(13(16)17)14-7-9-5-4-6-10(18-3)12(9)15/h4-8,11,15H,1-3H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
CGJNTIYZNYUGJQ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N=CC1=C(C(=CC=C1)OC)O |
Canonical SMILES |
CC(C)C(C(=O)O)N=CC1=C(C(=CC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)
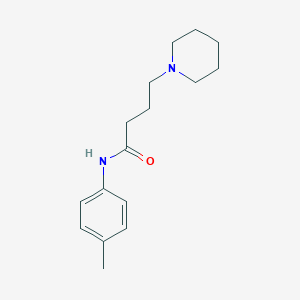

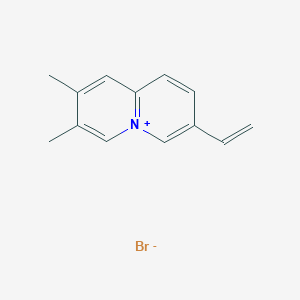
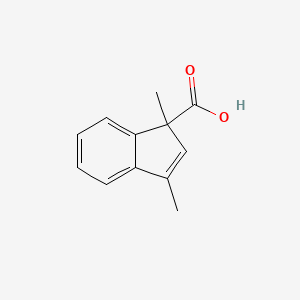
![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)
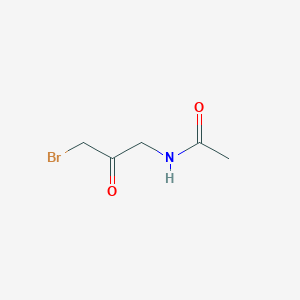


![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)
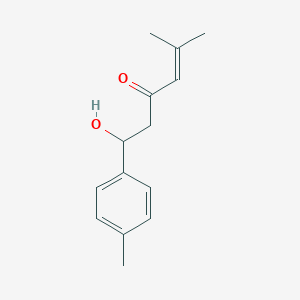
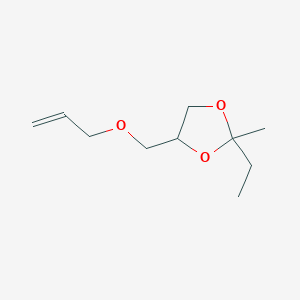

![2-[(Benzenesulfonyl)methyl]-3-phenyloxirane](/img/structure/B14480538.png)
